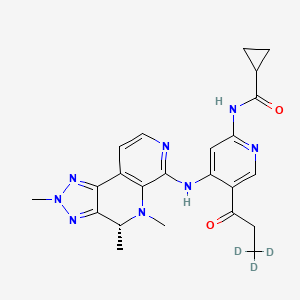
Tyk2-IN-18-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyk2-IN-18-d3 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound is primarily used in scientific research to study autoimmune diseases and inflammatory conditions. This compound has shown significant potential in modulating immune responses by inhibiting the signaling pathways of cytokines such as interleukin-23 and type I interferons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tyk2-IN-18-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Applications De Recherche Scientifique
Tyk2-IN-18-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of TYK2 inhibitors and to develop new therapeutic agents.
Biology: Employed in cellular and molecular biology studies to investigate the role of TYK2 in immune signaling pathways and cytokine responses.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2 and related pathways
Mécanisme D'action
Tyk2-IN-18-d3 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. It binds to the regulatory domain of TYK2, preventing its activation and subsequent signaling through cytokine receptors. This inhibition disrupts the downstream signaling pathways of interleukin-23 and type I interferons, leading to reduced inflammation and immune responses. The molecular targets and pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deucravacitinib: Another selective TYK2 inhibitor with a similar mechanism of action, used in the treatment of autoimmune diseases.
Brepocitinib: A TYK2 inhibitor that binds to the active site in the catalytic domain, used in research on inflammatory diseases.
PF-06826647:
Uniqueness
Tyk2-IN-18-d3 is unique due to its high selectivity for TYK2 and its ability to inhibit cytokine signaling pathways with minimal off-target effects. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other TYK2 inhibitors that may have broader activity and associated side effects .
Propriétés
Formule moléculaire |
C23H26N8O2 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |
Clé InChI |
DCIRJCDOGCAJNJ-LBBMYNEISA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)

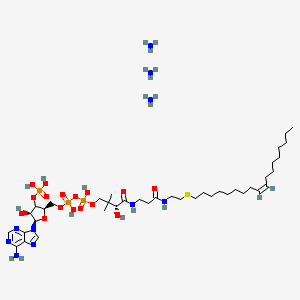
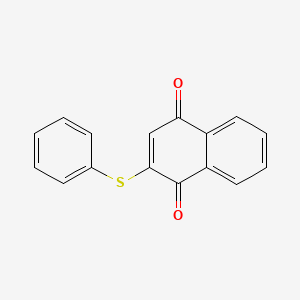
![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
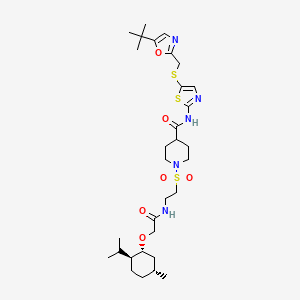
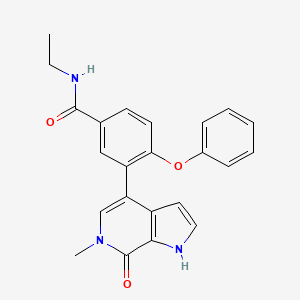
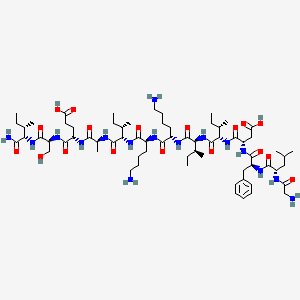
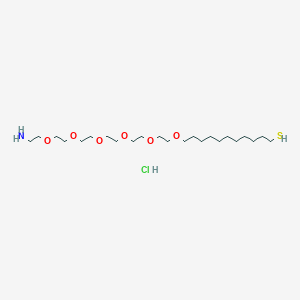
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
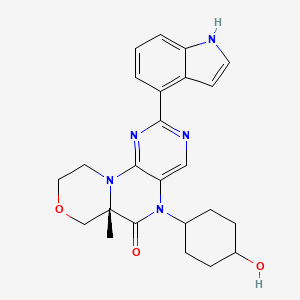

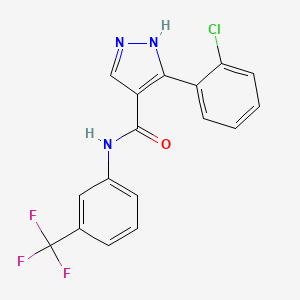
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
